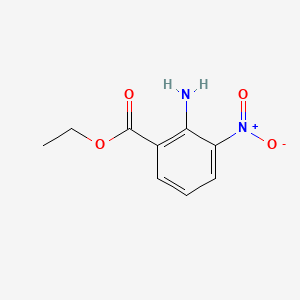

Ethyl 2-amino-3-nitrobenzoate

Übersicht

Beschreibung

Ethyl 2-amino-3-nitrobenzoate is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Amino-3-nitrobenzoic acid ethyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 696044. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Mild and Selective Sodium Azide Mediated Cleavage

A study by Gómez-Vidal, Forrester, and Silverman (2001) describes a mild and selective cleavage of p-nitrobenzoic esters, including 2-Amino-3-nitrobenzoic acid ethyl ester, using sodium azide in methanol. This method is effective for compounds sensitive to acids or bases, and it avoids the formation of elimination byproducts. This process can be beneficial in synthetic chemistry for the selective cleavage of nitrobenzoic esters while preserving other functional groups like Fmoc- and trifluoroacetyl-amino protecting groups, benzyl esters, and ethyl esters (Gómez-Vidal, Forrester, & Silverman, 2001).

Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester

Kam, Levonis, and Schweiker (2020) presented a simple Fischer esterification reaction for synthesizing 4-amino-3-nitrobenzoic acid methyl ester. This synthesis was designed as an experiment for introductory organic chemistry courses. The reaction product, a bright-yellow solid, is purified using liquid–liquid extraction and characterized by NMR spectroscopy and thin-layer chromatography. This study demonstrates the educational application of nitrobenzoic acid esters in teaching organic synthesis (Kam, Levonis, & Schweiker, 2020).

Continuous-Flow Synthesis of Benzocaine

França, Leão, and de Souza (2020) explored the continuous-flow synthesis of Benzocaine (ethyl p-aminobenzoate), starting from p-nitrobenzoic acid. Their study focused on optimizing reaction time and sequences in a continuous-flow system, demonstrating high conversion and selectivity rates. This research highlights the importance of 2-Amino-3-nitrobenzoic acid ethyl ester in the pharmaceutical industry, particularly in the efficient production of local anesthetics (França, Leão, & de Souza, 2020).

Hydrogenation on Palladium Catalysts for Anesthesin Synthesis

In the pharmaceutical industry, the reduction of p-nitrobenzoic acid ethyl ester is a crucial step for synthesizing Anesthesin (p-aminobenzoic acid ethyl ester). Abdullaev (2004) studied the hydrogenation process using heterogeneous palladium catalysts, which is a key stage in the commercial synthesis of anesthesin. This process results in a higher yield of the target compound, showcasing the relevance of 2-Amino-3-nitrobenzoic acid ethyl ester in the production of certain pharmaceuticals (Abdullaev, 2004).

Wirkmechanismus

Target of Action

It’s known that nitro compounds and their derivatives often participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The mode of action of 2-Amino-3-nitrobenzoic acid ethyl ester involves two main steps: esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction, or it could start with nitro reduction leading to p-amino benzoic acid, followed by formation of the related ethyl ester product . The compound can also participate in reactions at the benzylic position, typically via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

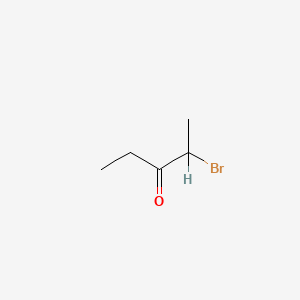

Pharmacokinetics

It’s known that the polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . This could potentially impact the compound’s bioavailability.

Result of Action

The result of the action of 2-Amino-3-nitrobenzoic acid ethyl ester is the formation of a new compound through the Suzuki–Miyaura (SM) cross-coupling reaction . The compound can also participate in reactions at the benzylic position, typically via an SN1 pathway, via the resonance-stabilized carbocation .

Action Environment

The action environment of 2-Amino-3-nitrobenzoic acid ethyl ester is influenced by several factors. The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes . The compound’s reactivity can also be influenced by the presence of other chemical groups and the specific conditions under which the reactions are carried out .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-amino-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVXXTKDCKQHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209944 | |

| Record name | Ethyl 2-amino-3-(hydroxy(oxido)amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61063-11-4 | |

| Record name | Ethyl 2-amino-3-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061063114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-nitroanthranilate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=696044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-amino-3-(hydroxy(oxido)amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-3-nitrobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EK8TYD2RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)

![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)